molecular formula C18H23N5O2 B2876048 1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea CAS No. 1796992-18-1

1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Cat. No.: B2876048
CAS No.: 1796992-18-1
M. Wt: 341.415
InChI Key: MJKYVPOZNRMWFW-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a chemical compound with the CAS Registry Number 1796992-18-1 . It has a molecular formula of C18H23N5O2 and a molecular weight of 341.41 g/mol . This urea derivative features a pyrrolidin-1-yl-substituted pyrimidine ring, a structural motif found in compounds investigated for their activity as allosteric modulators of the Cannabinoid receptor 1 (CB1) . CB1 is a G-protein coupled receptor (GPCR) that is a prominent therapeutic target for various conditions . Related pyrimidinyl-urea analogues have been studied as negative allosteric modulators of CB1, demonstrating an ability to antagonize G-protein coupling . Such compounds are of significant interest in medicinal chemistry for expanding the structural diversity of CB1 ligands and for their potential to exhibit biased signaling, which may lead to therapeutics with improved safety profiles . This product is intended for non-human research applications only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-25-15-8-4-3-7-14(15)21-18(24)20-13-16-19-10-9-17(22-16)23-11-5-6-12-23/h3-4,7-10H,2,5-6,11-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKYVPOZNRMWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Pyrimidinyl Intermediate: : The pyrimidinyl intermediate can be synthesized by reacting 4-chloropyrimidine with pyrrolidine under basic conditions. This reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).

  • Coupling with Ethoxyphenyl Isocyanate: : The pyrimidinyl intermediate is then reacted with 2-ethoxyphenyl isocyanate to form the desired urea derivative. This step is usually carried out in an inert atmosphere, such as nitrogen, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). This reaction may lead to the formation of oxidized derivatives with altered functional groups.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions can result in the reduction of specific functional groups within the molecule.

  • Substitution: : The compound can undergo substitution reactions, particularly at the pyrimidinyl and ethoxyphenyl moieties. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in various biochemical assays.

  • Medicine: : The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

  • Industry: : In industrial applications, the compound can be used in the development of new materials, coatings, and polymers. Its unique properties may enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on the cell surface, influencing signal transduction pathways.

    Proteins: The compound can interact with various proteins, affecting their structure and function.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Binding Affinity: The pyrrolidin-1-yl group on the pyrimidine ring (as in 8d and the target compound) is critical for CB1 allosteric modulation. Replacing pyrrolidine with piperidine (8q) reduces activity, likely due to steric hindrance . Electron-Withdrawing Groups (e.g., cyano in 8d) enhance binding cooperativity (α = 3.2) compared to electron-donating groups (e.g., ethoxy in the target) .

Linker Flexibility: The methyl spacer in the target compound (pyrimidin-2-ylmethyl vs.

Key Findings:

  • Synthetic Accessibility : All compounds in this class are synthesized via urea formation between aniline derivatives and aryl isocyanates in anhydrous CH₂Cl₂ .
  • Thermal Stability: Higher melting points (e.g., 180–183°C for 8t) correlate with rigid substituents like cyclopropylamino .

Research Implications and Gaps

  • Target Compound: The ethoxyphenyl group in the target may offer improved metabolic stability compared to cyanophenyl analogs but requires empirical validation.
  • Contradictions : highlights that pyrimidin-4-yl isomers (e.g., 7d) show comparable activity to pyrimidin-2-yl derivatives (8d), suggesting positional isomerism is tolerated in CB1 modulation . This contrasts with earlier studies emphasizing pyrimidin-2-yl specificity .

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